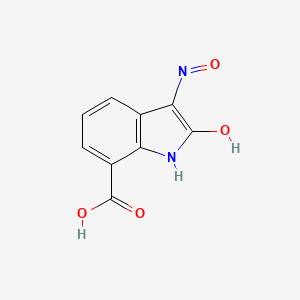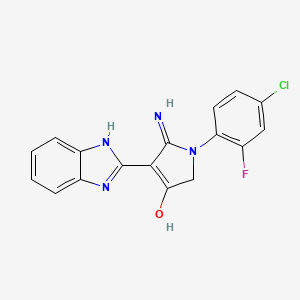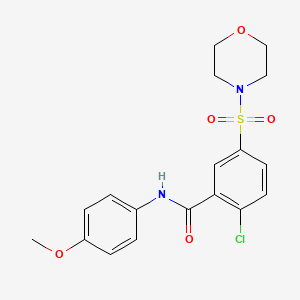
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid
Overview
Description
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid (HOCIPA) is a synthetic compound that has gained attention due to its potential use in scientific research. HOCIPA is a derivative of indole-2,3-dione and has been studied for its various biochemical and physiological effects.
Mechanism of Action
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid inhibits PTPs by binding to the catalytic site of the enzyme. This binding leads to the formation of a stable complex between 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid and the enzyme, which prevents the enzyme from dephosphorylating its substrate. The inhibition of PTPs by 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has been shown to enhance the activation of various signaling pathways such as the insulin signaling pathway and the T-cell receptor signaling pathway.
Biochemical and Physiological Effects:
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been found to enhance insulin signaling in adipocytes, which may have potential in the treatment of diabetes. 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has also been shown to enhance T-cell activation, which may have potential in the treatment of autoimmune disorders. Additionally, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has been found to have anti-inflammatory effects, which may have potential in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting PTPs in various cell types and tissues. However, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has some limitations. Its mechanism of action is not fully understood, and its specificity for PTPs is not well characterized. Additionally, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well characterized.
Future Directions
There are several future directions for the study of 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid. One direction is to further characterize its mechanism of action and specificity for PTPs. Another direction is to study its pharmacokinetics and toxicity in animal models. Additionally, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid could be used as a tool compound to study the role of PTPs in various diseases. Finally, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid could be used as a starting point for the development of more potent and selective PTP inhibitors for therapeutic use.
Conclusion:
In conclusion, 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid is a synthetic compound that has potential use in scientific research as a tool compound for the inhibition of PTPs. It has been shown to have various biochemical and physiological effects, and its mechanism of action is being studied. However, further research is needed to fully characterize its specificity, pharmacokinetics, and toxicity. 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has several advantages for lab experiments, and its potential use in the treatment of various diseases warrants further investigation.
Scientific Research Applications
3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid has been studied for its potential use as a tool compound in scientific research. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cell signaling pathways. PTPs have been implicated in various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs by 3-(hydroxyimino)-2-oxo-7-indolinecarboxylic acid may have therapeutic potential in these diseases.
properties
IUPAC Name |
2-hydroxy-3-nitroso-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-7(11-15)4-2-1-3-5(9(13)14)6(4)10-8/h1-3,10,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAKARNQDVFXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=C2N=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-nitroso-1H-indole-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3729571.png)

![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)


![4-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729606.png)
![methyl 2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3729607.png)
![[7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-thienyl)methanone](/img/structure/B3729608.png)
![N-(2,4-dimethylphenyl)-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3729609.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-phenylbenzamide](/img/structure/B3729624.png)
![3-fluoro-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B3729631.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3729639.png)
![4-(3-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3729646.png)